1-Bromo-3-(2-ethoxyethoxy)benzene
Overview
Description
1-Bromo-3-(2-ethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated benzene derivative, characterized by the presence of a bromine atom and an ethoxyethoxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-ethoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-ethoxyethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-ethoxyethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrogenated benzene derivative.
Scientific Research Applications
1-Bromo-3-(2-ethoxyethoxy)benzene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Research: The compound is employed in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-ethoxyethoxy)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This intermediate then undergoes further reactions to yield substituted benzene derivatives. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the ethoxyethoxy group .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-ethoxyethoxy)benzene
- 1-Bromo-4-(2-ethoxyethoxy)benzene
- 1-Chloro-3-(2-ethoxyethoxy)benzene
Uniqueness
1-Bromo-3-(2-ethoxyethoxy)benzene is unique due to the specific positioning of the bromine and ethoxyethoxy groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSGRVBRWKODOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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